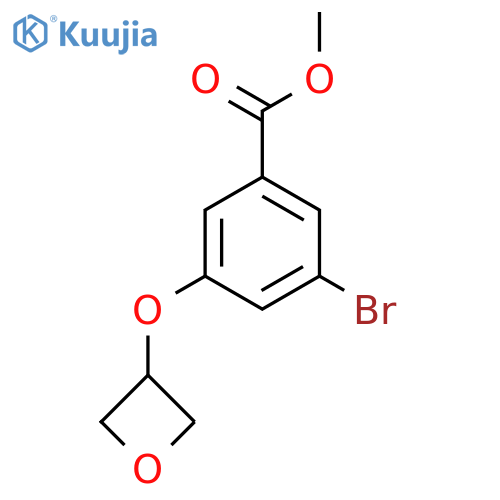

Cas no 2102409-74-3 (Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate)

2102409-74-3 structure

商品名:Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 化学的及び物理的性質

名前と識別子

-

- METHYL3-BROMO-5-(OXETAN-3-YLOXY)BENZOATE

- METHYL 3-BROMO-5-(OXETAN-3-YLOXY)BENZOATE

- 2102409-74-3

- A1-20948

- Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

-

- インチ: 1S/C11H11BrO4/c1-14-11(13)7-2-8(12)4-9(3-7)16-10-5-15-6-10/h2-4,10H,5-6H2,1H3

- InChIKey: WWQRFNULXSVWNY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=O)OC)C=C(C=1)OC1COC1

計算された属性

- せいみつぶんしりょう: 285.98407g/mol

- どういたいしつりょう: 285.98407g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 44.8Ų

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A812800-1g |

METHYL 3-BROMO-5-(OXETAN-3-YLOXY)BENZOATE |

2102409-74-3 | 95% | 1g |

$681.0 | 2024-07-28 |

Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

2102409-74-3 (Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate) 関連製品

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2102409-74-3)Methyl 3-bromo-5-(oxetan-3-yloxy)benzoate

清らかである:99%

はかる:1g

価格 ($):613.0